(2-Tert-butylpyrimidin-5-YL)boronic acid
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Overview
Description
(2-Tert-butylpyrimidin-5-YL)boronic acid is an organoboron compound with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tert-butyl group at the second position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butylpyrimidin-5-YL)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the reaction of 2-tert-butylpyrimidine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Tert-butylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2-Tert-butylpyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Tert-butylpyrimidin-5-YL)boronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can modulate the activity of enzymes and other proteins. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
2-Pyridylboronic Acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Tert-butylphenylboronic Acid: Contains a tert-butyl group on a phenyl ring instead of a pyrimidine ring.
Uniqueness: (2-Tert-butylpyrimidin-5-YL)boronic acid is unique due to the presence of both a tert-butyl group and a pyrimidine ring, which confer specific steric and electronic properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQDGTWWIVYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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